![molecular formula C41H28F12N4O2 B14773535 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea](/img/structure/B14773535.png)
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a binaphthyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with various reagents to form the desired product. Common reaction conditions include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyldiphenylphosphine oxide: Another compound with trifluoromethyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)phenylurea: A simpler analog with fewer functional groups, used in different contexts.
Uniqueness
The uniqueness of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea lies in its complex structure, which provides enhanced stability and specificity in its interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C41H28F12N4O2 |
|---|---|
Poids moléculaire |
836.7 g/mol |
Nom IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]naphthalen-2-yl]-1-propan-2-ylurea |
InChI |
InChI=1S/C41H28F12N4O2/c1-21(2)57(37(59)55-29-19-26(40(48,49)50)16-27(20-29)41(51,52)53)33-14-12-23-8-4-6-10-31(23)35(33)34-30-9-5-3-7-22(30)11-13-32(34)56-36(58)54-28-17-24(38(42,43)44)15-25(18-28)39(45,46)47/h3-21H,1-2H3,(H,55,59)(H2,54,56,58) |
Clé InChI |
VKRWLTPTRNIRGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


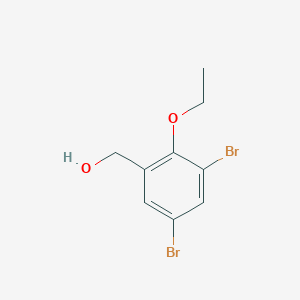
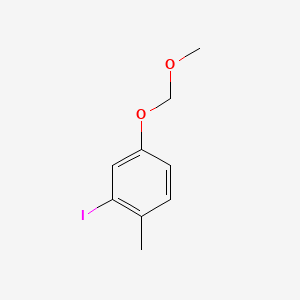
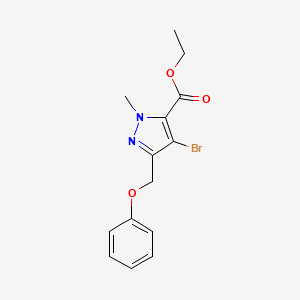
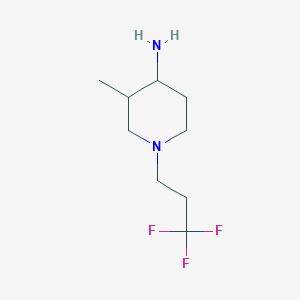
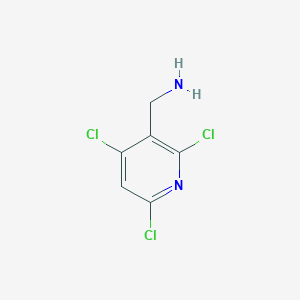
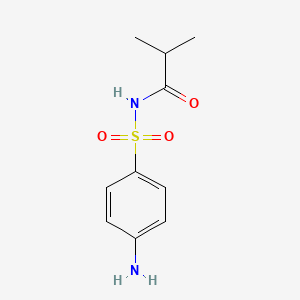

![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
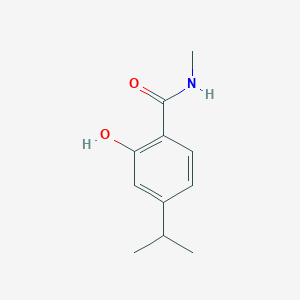
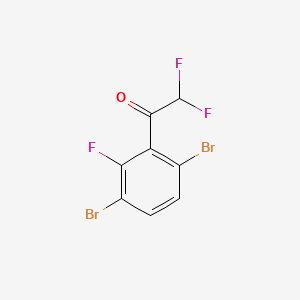
![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)



